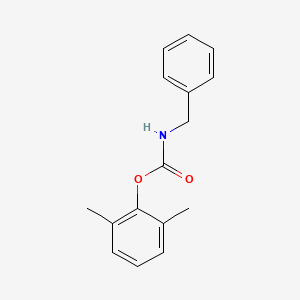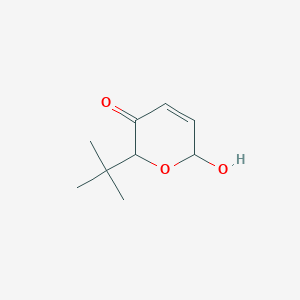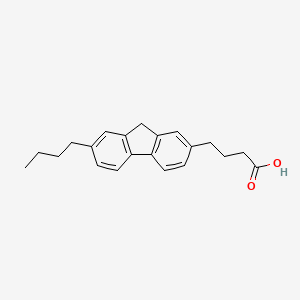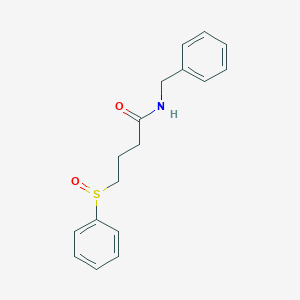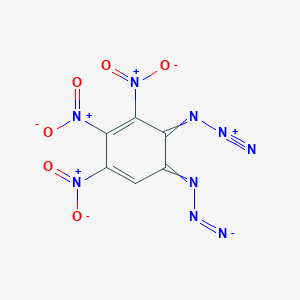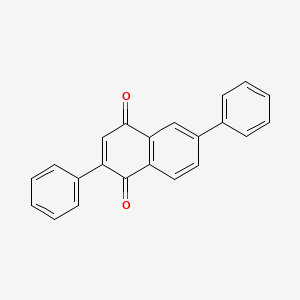
2,6-Diphenylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylnaphthalene-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by oxidation to introduce the quinone functionality. The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,6-Diphenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives with additional oxygen-containing groups, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2,6-Diphenylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s quinone structure makes it a potential candidate for studying redox reactions and electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species and induce apoptosis in cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Diphenylnaphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a key player in electron transfer processes. In biological systems, this property allows it to interact with cellular components, generating reactive oxygen species that can induce oxidative stress and apoptosis in cells.
類似化合物との比較
1,4-Naphthoquinone: Shares the quinone structure but lacks the phenyl substituents.
2,3-Diphenyl-1,4-naphthoquinone: Similar structure with phenyl groups at different positions.
Anthraquinone: Another quinone derivative with a larger aromatic system.
Uniqueness: 2,6-Diphenylnaphthalene-1,4-dione is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its ability to participate in specific reactions and interact with biological targets.
特性
CAS番号 |
112307-39-8 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC名 |
2,6-diphenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O2/c23-21-14-19(16-9-5-2-6-10-16)22(24)18-12-11-17(13-20(18)21)15-7-3-1-4-8-15/h1-14H |
InChIキー |
QCNHHQCLKHKHTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=CC3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


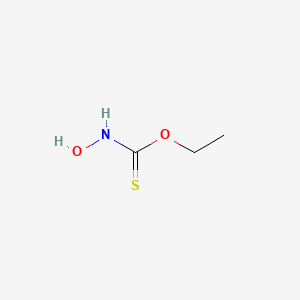
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
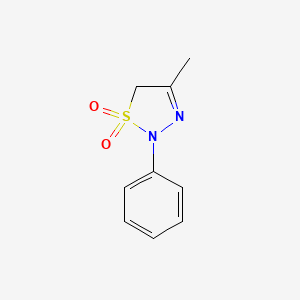

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
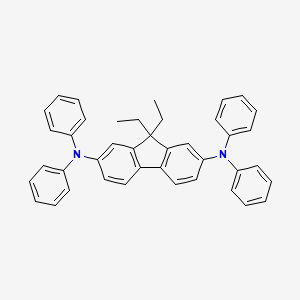
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
